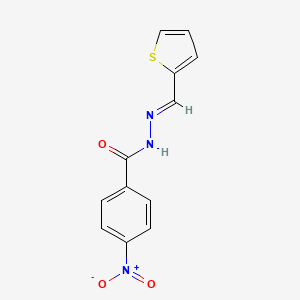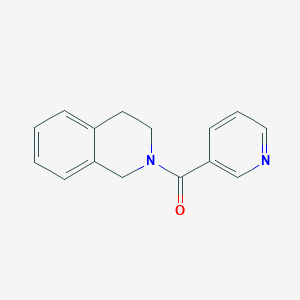![molecular formula C17H24N4O2 B5546859 (1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)
(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their complex molecular structures, which often include multiple functional groups and rings. These compounds are of interest in various fields of chemistry and pharmacology due to their unique properties and potential applications. However, it's crucial to note that the specific name given does not directly match any single compound in the reviewed literature, suggesting a need for a broader interpretation to cover the general chemical characteristics and reactions of similar diazabicyclo nonanone derivatives.
Synthesis Analysis
The synthesis of diazabicyclo nonanone derivatives typically involves multi-step chemical reactions, starting from simpler precursors. For example, the synthesis can be achieved through Mannich reactions, cyclization processes, and functional group transformations. These methods aim to construct the bicyclic backbone and introduce various substituents at strategic positions to achieve the desired molecular architecture (Weber et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to the one described often features a bicyclic skeleton with multiple functional groups attached, such as cyclobutylmethyl and methoxy-pyrimidinyl groups. X-ray crystallography and NMR spectroscopy are common tools for elucidating these structures, revealing details such as bond lengths, angles, and the spatial arrangement of atoms. These studies show that the molecules typically adopt conformations minimizing steric hindrance and maximizing stability through intramolecular interactions (Vijayakumar & Sundaravadivelu, 2005).
Chemical Reactions and Properties
Diazabicyclo nonanone derivatives participate in various chemical reactions, reflecting their reactivity and functional group chemistry. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the substituents present on the bicyclic framework. The chemical properties of these compounds are significantly influenced by the nature and position of these substituents, which can alter their reactivity, acidity, and overall chemical behavior (Swayze, 1997).
Physical Properties Analysis
The physical properties of diazabicyclo nonanone derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and its suitability for various applications. For example, solubility in water or organic solvents can influence its use in chemical synthesis or pharmaceutical formulations (Khurana, Nand, & Saluja, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for participating in specific chemical reactions, are key to understanding the utility and applications of diazabicyclo nonanone derivatives. These properties are influenced by the electronic structure of the molecule, the presence of electron-donating or withdrawing groups, and the molecule's overall shape and conformation (Latypova et al., 2008).
科学的研究の応用
Synthesis and Biological Activity
Cytotoxic Activity in Cancer Research : Research involving stereoisomeric alcohols and methyl ethers derived from similar bicyclic frameworks has shown that these compounds have high σ1 receptor affinity and demonstrate cytotoxic activity against human tumor cell lines. For instance, certain methyl ethers completely halted the cell growth of the small cell lung cancer cell line A-427 at a concentration of 20 μM, indicating a specific target within this cell line. This suggests potential applications in cancer therapy targeting σ receptors (Geiger et al., 2007).
Synthesis and Opioid Receptor Affinity : Another study focused on synthesizing 3,7-Diazabicyclo[3.3.1]nonan-9-ones with various aryl rings, revealing insights into their affinity towards mu-, delta-, and kappa-opioid receptors. This research highlights the synthetic versatility of these frameworks and their potential in developing compounds with specific receptor affinities, which could be valuable in pain management and other neurological applications (Siener et al., 2000).
Synthesis Methodologies
- Innovative Synthetic Routes : The synthesis of bicyclic γ-lactams and diazabicyclo compounds via ring expansion of monocyclic β-lactams has been explored, demonstrating advanced synthetic strategies that could be applied to the development of compounds with complex bicyclic structures, such as the one . These methodologies might offer pathways to synthesize and modify the compound of interest for specific scientific applications (Dekeukeleire et al., 2009).
特性
IUPAC Name |
(1S,5R)-6-(cyclobutylmethyl)-3-(4-methoxypyrimidin-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-23-15-7-8-18-17(19-15)20-10-13-5-6-14(11-20)21(16(13)22)9-12-3-2-4-12/h7-8,12-14H,2-6,9-11H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMKJCGDSLWHNN-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CCC(C2)N(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC=C1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-(cyclobutylmethyl)-3-(4-methoxypyrimidin-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)


![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)
![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)